molecular formula C11H22N2O2 B1284111 tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 125290-87-1

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No. B1284111
M. Wt: 214.3 g/mol
InChI Key: AXCFIJFQUMHJRG-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is a chemical intermediate that has been studied in various contexts due to its potential applications in organic synthesis and pharmaceutical development. It is related to a class of compounds that serve as intermediates in the synthesis of biologically active molecules, such as natural products and drug candidates. The synthesis and reactivity of similar tert-butyl carbamate derivatives have been explored to create building blocks for complex organic molecules 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves protection and deprotection strategies, as well as the use of various reagents to introduce the desired functional groups. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, N-tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, showcasing the versatility of tert-butyl-protected intermediates . The synthesis of tert-butyl carbamate derivatives from itaconic acid ester has been described as a simple, cost-efficient, and environmentally friendly process10.

Molecular Structure Analysis

The molecular structure of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate and related compounds is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which in turn is linked to various other functional groups depending on the specific derivative. The structures of these compounds have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)10.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions, often serving as protected forms of amines or nitrones. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of N-tert-butyl-1,2-diaminoethane with carbon dioxide to generate a zwitterionic ammonium carbamate salt has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the nature of the substituents attached to the carbamate nitrogen. These properties are crucial for the compound's behavior in chemical reactions and its potential applications. The solubility, stability, and reactivity can vary widely among different derivatives, affecting their suitability for use in organic synthesis and drug development. The optimization of synthetic methods for these compounds, as seen in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is often aimed at improving yields and streamlining the production process .

Scientific Research Applications

  • Application Summary : Tert-butyl alcohol is used in the lyophilization (freeze-drying) of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
  • Methods of Application : This work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol . The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy. The protein recovery after freezing and freeze-drying was also spectroscopically evaluated .
  • Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCFIJFQUMHJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568673
Record name tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

CAS RN

125290-87-1
Record name tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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